Octopine
Octopine
A nitrogenous compound from octopus muscles. It is used for producing seasoning and food additive.
D-octopine is the (1R)-1-carboxyethyl derivative of L-arginine. It is a metabolite released by plant tumours. It has a role as a xenobiotic metabolite and an animal metabolite. It is an amino acid opine, a D-arginine derivative, a member of guanidines, a secondary amino compound and an amino dicarboxylic acid. It is a conjugate acid of a D-octopine(1-). It is a tautomer of a D-octopine dizwitterion.
D-octopine is the (1R)-1-carboxyethyl derivative of L-arginine. It is a metabolite released by plant tumours. It has a role as a xenobiotic metabolite and an animal metabolite. It is an amino acid opine, a D-arginine derivative, a member of guanidines, a secondary amino compound and an amino dicarboxylic acid. It is a conjugate acid of a D-octopine(1-). It is a tautomer of a D-octopine dizwitterion.
Brand Name:
Vulcanchem
CAS No.:
34522-32-2
VCID:
VC20796179
InChI:
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1
SMILES:
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula:
C9H18N4O4
Molecular Weight:
246.26 g/mol
Octopine
CAS No.: 34522-32-2
Cat. No.: VC20796179
Molecular Formula: C9H18N4O4
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A nitrogenous compound from octopus muscles. It is used for producing seasoning and food additive. D-octopine is the (1R)-1-carboxyethyl derivative of L-arginine. It is a metabolite released by plant tumours. It has a role as a xenobiotic metabolite and an animal metabolite. It is an amino acid opine, a D-arginine derivative, a member of guanidines, a secondary amino compound and an amino dicarboxylic acid. It is a conjugate acid of a D-octopine(1-). It is a tautomer of a D-octopine dizwitterion. |
|---|---|
| CAS No. | 34522-32-2 |
| Molecular Formula | C9H18N4O4 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (2S)-2-[[(1R)-1-carboxylatoethyl]azaniumyl]-5-(diaminomethylideneazaniumyl)pentanoate |
| Standard InChI | InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1 |
| Standard InChI Key | IMXSCCDUAFEIOE-RITPCOANSA-N |
| Isomeric SMILES | C[C@H](C(=O)[O-])[NH2+][C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |
| SMILES | CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
| Canonical SMILES | CC(C(=O)[O-])[NH2+]C(CCC[NH+]=C(N)N)C(=O)[O-] |
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